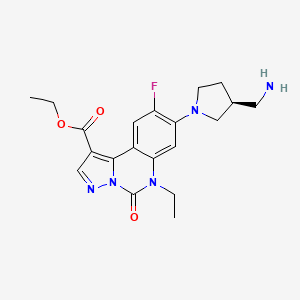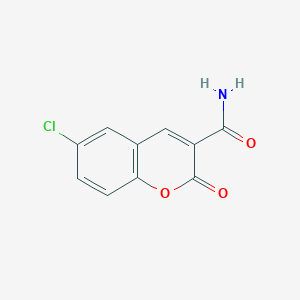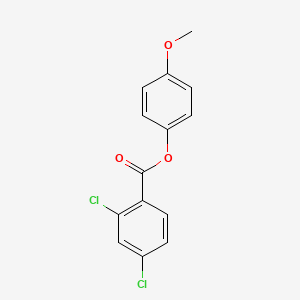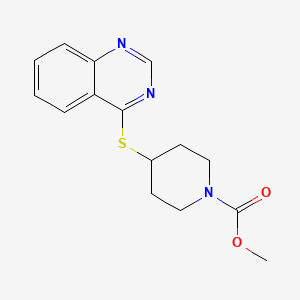
2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene is an organic compound with a complex aromatic structure It consists of a benzene ring substituted with two methyl groups at the 2 and 6 positions and another benzene ring substituted with a dimethylbenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene typically involves the alkylation of 1,3-dimethylbenzene with 2,6-dimethylbenzyl chloride. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 1,3-dimethylbenzene, followed by the addition of 2,6-dimethylbenzyl chloride. The reaction is usually conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium on carbon may be employed to facilitate the reaction and reduce the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of iron(III) bromide as a catalyst.
Major Products Formed
Oxidation: Formation of 2,6-dimethylbenzoic acid.
Reduction: Formation of 2-(2,6-dimethylbenzyl)-1,3-dimethylcyclohexane.
Substitution: Formation of 2-(2,6-dibromobenzyl)-1,3-dimethylbenzene.
Aplicaciones Científicas De Investigación
2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dimethylbenzyl chloride
- 1,3-Dimethylbenzene
- 2,6-Dimethylbenzoic acid
- 2,4,6-Trimethylbenzene
Uniqueness
2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it has a higher degree of steric hindrance and electronic effects, influencing its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C17H20 |
|---|---|
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
2-[(2,6-dimethylphenyl)methyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C17H20/c1-12-7-5-8-13(2)16(12)11-17-14(3)9-6-10-15(17)4/h5-10H,11H2,1-4H3 |
Clave InChI |
QQZFTESRSLPFED-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)CC2=C(C=CC=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid](/img/structure/B15074060.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B15074073.png)


![3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B15074105.png)


![(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B15074121.png)

![(4S)-6-fluoro-4-[(2S,4R)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B15074131.png)
![4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride](/img/structure/B15074137.png)

![tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B15074142.png)
